Dimethyl 5-(3,4-dichlorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
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Overview
Description
The compound is likely to be a derivative of pyrrolo[1,2-c][1,3]thiazole, which is a type of heterocyclic compound containing a five-membered ring with nitrogen, sulfur, and carbon atoms . The presence of dichlorophenyl and carboxylate groups suggests that it might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dichlorophenyl and carboxylate groups would likely have a significant impact on its overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the dichlorophenyl and carboxylate groups, as well as the pyrrolo[1,2-c][1,3]thiazole ring. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .Scientific Research Applications
- Scientific Field : Antileishmanial and Antimalarial Research
- Application Summary : This compound has been synthesized and evaluated for its antileishmanial and antimalarial activities .
- Methods of Application : The compound was synthesized and its structure was verified using elemental microanalysis, FTIR, and 1H NMR techniques . It was then evaluated in vitro against Leishmania aethiopica clinical isolate and in vivo against Plasmodium berghei infected mice .
- Results or Outcomes : The compound displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . Furthermore, it showed better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression .
- Application Summary : Similar compounds have been synthesized and evaluated for their antiviral activities .
- Methods of Application : The compound was synthesized and its structure was verified using various techniques. It was then evaluated in vitro against Tobacco Mosaic Virus (TMV) .
- Results or Outcomes : The compound exhibited better TMV inhibition .
- Application Summary : Similar compounds have been synthesized and their structure−activity relationships were analyzed .
- Methods of Application : The compound was synthesized and its structure was verified using various techniques. It was then evaluated for its drug-like properties .
- Results or Outcomes : The overall structure was shrunk to obtain simpler molecules with more suitable drug-like properties .
Scientific Field
Scientific Field
Structure−Activity Relationships Analysis
- Application Summary : Similar compounds have been synthesized and evaluated for their antiviral activities .
- Methods of Application : The compound was synthesized and its structure was verified using various techniques. It was then evaluated in vitro against Tobacco Mosaic Virus (TMV) .
- Results or Outcomes : The compound exhibited better TMV inhibition .
- Application Summary : Similar compounds have been synthesized and their structure−activity relationships were analyzed .
- Methods of Application : The compound was synthesized and its structure was verified using various techniques. It was then evaluated for its drug-like properties .
- Results or Outcomes : The overall structure was shrunk to obtain simpler molecules with more suitable drug-like properties .
Scientific Field
Scientific Field
Safety And Hazards
properties
IUPAC Name |
dimethyl 5-(3,4-dichlorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO6S/c1-24-15(20)12-11-6-26(22,23)7-19(11)14(13(12)16(21)25-2)8-3-4-9(17)10(18)5-8/h3-5H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAKKKUMHGAMEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)(=O)CN2C(=C1C(=O)OC)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-(3,4-dichlorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
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